CHMFL-FLT3-335, chemically known as 2-(2-(trifluoromethyl)phenyl)acetamide, is a potent inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3), particularly effective against internal tandem duplication mutations commonly found in acute myeloid leukemia. This compound has garnered attention due to its selective inhibition of FLT3 over wild-type FLT3 and c-KIT kinases, making it a promising candidate for targeted cancer therapies. The development of CHMFL-FLT3-335 is part of ongoing research efforts to improve therapeutic outcomes in patients with FLT3-ITD-positive acute myeloid leukemia.
CHMFL-FLT3-335 was developed through a collaborative effort involving various research institutions focused on cancer pharmacology. It belongs to the class of small molecule inhibitors designed specifically for the FLT3 receptor tyrosine kinase. The compound is classified as a selective FLT3 inhibitor, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy in treating hematological malignancies.
Methods and Technical Details:
The synthesis of CHMFL-FLT3-335 involves several key steps that utilize modern organic synthesis techniques. The compound was synthesized through a multi-step process that includes the formation of the acetamide structure and the introduction of the trifluoromethyl group, which is essential for its biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compound .
Structure and Data:
The molecular structure of CHMFL-FLT3-335 can be represented as follows:
The structure features a trifluoromethyl group attached to a phenyl ring, which is linked to an acetamide moiety. This configuration is critical for its interaction with the FLT3 kinase active site, allowing for effective inhibition.
Reactions and Technical Details:
CHMFL-FLT3-335 primarily acts by inhibiting the phosphorylation activity of FLT3 kinase, thereby disrupting downstream signaling pathways that promote cell proliferation and survival in FLT3-ITD-positive cells. The compound exhibits a high degree of selectivity, achieving greater than 300-fold selectivity over c-KIT kinase in cellular assays. This selectivity is vital for reducing potential side effects associated with non-specific kinase inhibition .
Process and Data:
The mechanism of action of CHMFL-FLT3-335 involves binding to the ATP-binding site of the FLT3 kinase. Upon binding, it inhibits the phosphorylation of tyrosine residues within the kinase domain, leading to decreased activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and phosphoinositide 3-kinase (PI3K)/Akt pathway. This inhibition results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest in the G0/G1 phase in FLT3-ITD-positive acute myeloid leukemia cells .
Scientific Uses:
CHMFL-FLT3-335 has significant potential applications in cancer therapeutics, particularly for patients with acute myeloid leukemia harboring FLT3 internal tandem duplications. Its selective inhibition profile allows for targeted treatment strategies that could improve patient outcomes while minimizing adverse effects associated with broader spectrum kinase inhibitors. Ongoing research aims to further characterize its pharmacokinetics and therapeutic efficacy in clinical settings .
Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) gene represent one of the most prevalent genetic alterations in acute myeloid leukemia, occurring in approximately 20-25% of newly diagnosed AML patients [1] [8]. These mutations occur primarily in the juxtamembrane (JM) domain (exon 14) and result in in-frame duplications of variable length (3-1236 base pairs) that fundamentally disrupt the autoinhibitory function of this regulatory region [4] [8]. Unlike wild-type FLT3, which requires ligand-induced dimerization for activation, FLT3-ITD mutations induce constitutive activation through ligand-independent dimerization and autophosphorylation [4] [9]. This leads to aberrant activation of multiple downstream signaling cascades, including:
The subcellular mislocalization of FLT3-ITD receptors contributes significantly to their oncogenicity. Unlike properly trafficked wild-type receptors, approximately 20-30% of FLT3-ITD proteins are retained in the endoplasmic reticulum (ER) due to misfolding caused by the duplicated domains [4]. ER-retained mutants exhibit sustained signaling and induce endoplasmic reticulum stress, contributing to genomic instability through increased reactive oxygen species (ROS) production and error-prone DNA repair mechanisms [4] [8]. This genomic instability facilitates clonal evolution and therapeutic resistance, explaining the poor clinical outcomes associated with FLT3-ITD-positive AML, including high relapse rates and reduced overall survival [1] [8].
Table 1: Key Signaling Pathway Alterations in FLT3-ITD vs. FLT3-TKD Mutations
Signaling Pathway | FLT3-ITD | FLT3-TKD | Biological Consequence |
---|---|---|---|
STAT5 Activation | Hyperactivated | Minimal | Enhanced survival, differentiation block |
MAPK/ERK | Constitutively active | Constitutively active | Increased proliferation |
PI3K/AKT/mTOR | Constitutively active | Constitutively active | Anti-apoptotic signaling |
SHP1/SHP2 Activity | Suppressed | Enhanced | Differential JAK regulation |
Genomic Instability | High | Low | Increased mutation acquisition |
Current FLT3 inhibitors fall into two primary classes based on specificity and binding mechanism:
First-Generation Inhibitors (Midostaurin, Sorafenib): Multi-kinase inhibitors with limited FLT3 specificity. Midostaurin exhibits plasma IC₅₀ values around 1,000 nM and inhibits numerous off-target kinases including PKC, Syk, KIT, and VEGFR [7]. This broad activity profile contributes to dose-limiting toxicities such as myelosuppression (via c-KIT inhibition) and gastrointestinal effects [7] [9].
Second-Generation Inhibitors (Gilteritinib, Quizartinib): Designed for improved FLT3 specificity and potency. Gilteritinib demonstrates significantly lower IC₅₀ values (1.6-1.4 nM against FLT3-ITD/D835Y) and longer plasma half-lives (45-159 hours) [7]. However, these agents still face critical limitations:
Table 2: Limitations of Clinically Approved FLT3 Inhibitors
Inhibitor | Generation | Type | IC₅₀ (FLT3-ITD) | Key Resistance Mutations | Major Off-Targets |
---|---|---|---|---|---|
Midostaurin | First | I | 9.3 nM | N676K, F691I, G697R | PKC, KIT, VEGFR |
Sorafenib | First | II | 18.5 nM | D835Y, F691L | RAF, VEGFR, PDGFR |
Quizartinib | Second | II | 1.2 nM | D835Y, F691L, Y842D | KIT, PDGFRβ |
Gilteritinib | Second | I | 1.6 nM | F691L, Y693C, G697S | ALK, AXL, LTK |
The limitations of current FLT3 inhibitors have driven the development of mutation-selective agents designed to overcome resistance while minimizing off-target toxicity. The structural biology of FLT3-ITD provides key insights for this approach:
Allosteric Pocket Exploitation: FLT3-ITD induces unique conformational changes in the kinase domain that create druggable pockets not present in wild-type FLT3 or FLT3-TKD mutants [4] [10]. Compounds targeting these neo-pockets could achieve >100-fold selectivity for mutant versus wild-type receptors, potentially sparing normal hematopoiesis dependent on wild-type FLT3/c-KIT signaling [4].
Overcoming Resistance Mutations: Structural modeling reveals that the F691L gatekeeper mutation narrows the ATP-binding pocket, sterically hindering type I inhibitors like gilteritinib. Novel chemotypes that form alternative hydrogen bonds with the hinge region (e.g., with C694) or accommodate the mutated residue could retain potency against F691L and D835Y mutants [10] [7].
Combination Therapy Synergy: The VIALE-A trial demonstrated that combining venetoclax with azacitidine improves outcomes in FLT3-mutated AML [2]. Mutation-selective FLT3 inhibitors could enhance triplet regimens (FLT3i + HMA + venetoclax) by reducing myelosuppression compared to non-selective inhibitors [1] [6]. Preclinical data show that selective FLT3-ITD inhibition synergizes with BCL-2 blockade by simultaneously targeting survival pathways without overlapping toxicity profiles [1].
The therapeutic potential of mutation-selective inhibition is evidenced by early clinical data showing that compounds like FF-10101 (covalent inhibitor) and specific pyridine derivatives maintain activity against resistance mutations while sparing c-KIT [4] [10]. This approach represents a paradigm shift from broad kinase inhibition to precision targeting of oncogenic mutants, potentially enabling higher therapeutic indices and reduced off-target toxicities.
Table 3: Strategies for Developing Mutation-Selective FLT3 Inhibitors
Strategy | Structural Basis | Potential Advantages | Representative Compounds |
---|---|---|---|
Allosteric Inhibition | Targeting unique conformations in FLT3-ITD | High mutant selectivity | FF-10101 series |
Covalent Binding | Reacting with cysteine residues near ATP site | Overcomes gatekeeper mutations | FF-10101 |
Alternative Hinge Binding | Interactions with C694 instead of E692 | Retains activity against F691L mutants | Pyridine derivatives [10] |
Solvent-Front Optimization | Modifying solvent-exposed moieties | Reduces c-KIT/AXL inhibition | 4-(2-fluorophenoxy)pyridine [10] |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0